An In-Depth Technical Guide to Nastorazepide Hemicalcium: A Selective CCK2 Receptor Antagonist
An In-Depth Technical Guide to Nastorazepide Hemicalcium: A Selective CCK2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nastorazepide hemicalcium, also known as Z-360, is a potent and selective, orally active non-peptide antagonist of the cholecystokinin-2 (CCK2) receptor. As a 1,5-benzodiazepine derivative, it has demonstrated significant potential in pre-clinical and clinical research, particularly in oncology. This technical guide provides a comprehensive overview of nastorazepide hemicalcium, including its mechanism of action, binding affinity, and the signaling pathways it modulates. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and development.
Introduction
The cholecystokinin-2 (CCK2) receptor, also known as the gastrin receptor, is a G-protein coupled receptor predominantly found in the brain and gastrointestinal tract.[1] Its activation by the peptide hormones gastrin and cholecystokinin (CCK) triggers a cascade of intracellular signaling events that regulate gastric acid secretion, cell growth, and neurotransmission.[1][2] The overexpression of the CCK2 receptor in various malignancies, including pancreatic, colorectal, and medullary thyroid cancers, has made it a compelling target for therapeutic intervention.[3]
Nastorazepide hemicalcium has emerged as a leading candidate for targeting the CCK2 receptor. Its high affinity and selectivity, coupled with its oral bioavailability, position it as a promising therapeutic agent.[3][4] This guide delves into the core technical aspects of nastorazepide hemicalcium to support its evaluation and application in research and drug development.
Chemical Properties
| Property | Value |
| Chemical Name | calcium;3-[[[(3R)-5-cyclohexyl-1-(3,3-dimethyl-2-oxobutyl)-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate |
| Synonyms | Z-360, YF476 |
| Molecular Formula | C₅₈H₇₀CaN₈O₁₀ |
| Molecular Weight | 1079.3 g/mol |
Mechanism of Action and Signaling Pathways
Nastorazepide hemicalcium functions as a competitive antagonist at the CCK2 receptor, thereby inhibiting the binding of its endogenous ligands, gastrin and CCK.[4] This blockade prevents the activation of downstream signaling pathways that are implicated in cellular proliferation, survival, and angiogenesis.[4][5]
The CCK2 receptor primarily couples to Gq and Gα12/13 proteins.[2][5] Upon activation by an agonist, these G-proteins initiate a signaling cascade that includes:
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Activation of Phospholipase C (PLC): PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[2]
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Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.
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Activation of Protein Kinase C (PKC): Elevated intracellular Ca2+ and DAG together activate PKC, which in turn phosphorylates a variety of downstream targets.[2]
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Activation of Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt Pathways: The activation of the CCK2 receptor also leads to the stimulation of the MAPK/ERK and PI3K/Akt signaling pathways, both of which are critical regulators of cell growth, proliferation, and survival.[2][5]
By blocking the initial ligand-receptor interaction, nastorazepide hemicalcium effectively inhibits these downstream events.[4]
Signaling Pathway Diagram
Quantitative Data
The binding affinity and potency of nastorazepide hemicalcium have been quantified in various studies. The following tables summarize the key quantitative data.
Table 1: Binding Affinity of Nastorazepide Hemicalcium
| Receptor | Species | Radioligand | Kᵢ (nM) | Kₑ (nM) | Reference |
| CCK2 | Human | [³H]CCK-8 | 0.47 | - | [4] |
| CCK2 | Human | - | - | 0.47 | [2] |
| CCK1 | Human | - | - | - | Selectivity vs. CCK1R = 672-fold[2] |
Table 2: Functional Antagonism of Nastorazepide (YF476)
| Assay | Cell Type | Agonist | IC₅₀ (nM) | Reference |
| Pancreastatin Secretion | Isolated Rat ECL Cells | Gastrin | 2.7 |
Experimental Protocols
CCK2 Receptor Competition Binding Assay
This protocol is adapted from a study on Z-360 analogs and is suitable for determining the binding affinity of nastorazepide hemicalcium.
Objective: To determine the inhibitory constant (Kᵢ) of nastorazepide hemicalcium for the human CCK2 receptor through a competitive binding assay.
Materials:
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HEK293 cells stably transfected with the human CCK2 receptor (HEK293-hCCK2R).
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[¹²⁵I][I-Tyr¹²,Leu¹⁵]gastrin-17 (Radioligand).
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Nastorazepide hemicalcium (Test compound).
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Unlabeled gastrin-17 (for non-specific binding determination).
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Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA.
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Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.
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96-well filter plates (e.g., Millipore MultiScreen).
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Scintillation counter.
Procedure:
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Membrane Preparation:
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Culture HEK293-hCCK2R cells to confluency.
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Harvest cells and homogenize in ice-cold binding buffer.
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Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
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Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
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Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in a final volume of 200 µL:
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Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a concentration near its Kₑ), and 100 µL of cell membrane suspension.
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Non-specific Binding: 50 µL of unlabeled gastrin-17 (at a high concentration, e.g., 1 µM), 50 µL of radioligand, and 100 µL of cell membrane suspension.
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Competition Binding: 50 µL of varying concentrations of nastorazepide hemicalcium, 50 µL of radioligand, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at room temperature for 90 minutes with gentle agitation.
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-
Filtration and Washing:
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Transfer the contents of each well to a 96-well filter plate.
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Wash the filters three times with 200 µL of ice-cold wash buffer using a vacuum manifold.
-
-
Quantification:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
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-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Plot the percentage of specific binding against the logarithm of the nastorazepide hemicalcium concentration.
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Determine the IC₅₀ value (the concentration of nastorazepide that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
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In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines a general workflow for evaluating the efficacy of nastorazepide hemicalcium in a mouse model of pancreatic cancer.
Objective: To assess the anti-tumor activity of nastorazepide hemicalcium in a subcutaneous pancreatic cancer xenograft model.
Materials:
-
Human pancreatic cancer cell line (e.g., MIA PaCa-2).
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Immunocompromised mice (e.g., athymic nude mice).
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Nastorazepide hemicalcium.
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Vehicle control (e.g., 0.5% carboxymethyl cellulose).
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Matrigel (optional, to enhance tumor engraftment).
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Calipers for tumor measurement.
Procedure:
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Cell Culture and Implantation:
-
Culture MIA PaCa-2 cells under standard conditions.
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Harvest and resuspend the cells in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of 5 x 10⁶ cells/100 µL.
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Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
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-
Tumor Growth and Randomization:
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Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
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When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
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-
Treatment Administration:
-
Administer nastorazepide hemicalcium orally (e.g., by gavage) at the desired dose and schedule (e.g., daily).
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Administer the vehicle control to the control group using the same route and schedule.
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-
Monitoring and Endpoints:
-
Continue to monitor tumor growth and the general health of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
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Secondary endpoints may include body weight changes, survival, and analysis of tumor tissue at the end of the study.
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-
Data Analysis:
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Compare the mean tumor volumes between the treatment and control groups over time.
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Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of any observed differences.
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Experimental Workflow Diagrams
Conclusion
Nastorazepide hemicalcium is a highly selective and potent CCK2 receptor antagonist with a well-defined mechanism of action. Its ability to block gastrin- and CCK-mediated signaling pathways provides a strong rationale for its investigation in CCK2 receptor-driven diseases, particularly cancer. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore the therapeutic potential of this promising compound. The continued investigation of nastorazepide hemicalcium is warranted to fully elucidate its clinical utility. investigation of nastorazepide hemicalcium is warranted to fully elucidate its clinical utility.
References
- 1. Preliminary Study of a 1,5-Benzodiazepine-Derivative Labelled with Indium-111 for CCK-2 Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Introducing in vivo pancreatic cancer models for the study of new therapeutic regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase Ib/IIa trial to evaluate the CCK2 receptor antagonist Z-360 in combination with gemcitabine in patients with advanced pancreatic cancer [pubmed.ncbi.nlm.nih.gov]
